molecular formula C26H28N4O3 B4079776 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide

2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No. B4079776
M. Wt: 444.5 g/mol
InChI Key: JGVZGMACXDYQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to exhibit a wide range of biological activities, making it a potential candidate for various scientific research applications. One of the most significant applications of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide is in the field of cancer research. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide binds to the colchicine site on tubulin, preventing the polymerization of microtubules, which are essential for cell division. This results in the inhibition of cell division and the eventual death of cancer cells.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit tubulin polymerization. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide is its potential application in cancer therapy. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide is its low solubility, which makes it difficult to administer in vivo. Further research is needed to overcome this limitation and develop effective formulations for in vivo administration.

Future Directions

There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide. One of the significant future directions is the development of effective formulations for in vivo administration. Further research is needed to overcome the low solubility of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide and develop effective formulations that can be administered in vivo. Another future direction is the investigation of the potential applications of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide in the treatment of other diseases such as inflammatory diseases. Further research is needed to investigate the anti-inflammatory activity of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide, also known as 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide has been found to exhibit a wide range of biological activities, making it a potential candidate for various scientific research applications. The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide involves the inhibition of tubulin polymerization, resulting in the inhibition of cell division and the eventual death of cancer cells. Further research is needed to develop effective formulations for in vivo administration and investigate the potential applications of 2-(4-benzyl-1-piperazinyl)-N-ethyl-5-nitro-N-phenylbenzamide in the treatment of other diseases.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-2-29(22-11-7-4-8-12-22)26(31)24-19-23(30(32)33)13-14-25(24)28-17-15-27(16-18-28)20-21-9-5-3-6-10-21/h3-14,19H,2,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVZGMACXDYQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-ethyl-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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